5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid
Description
5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid (CAS 104612-36-4) is a halogenated dihydropyridine derivative characterized by a bromine substituent at position 5 and an isopropyl group at position 1 of the pyridine ring.
Its molecular weight, calculated as 260.07 g/mol (C₉H₁₀BrNO₃), distinguishes it from analogs with varying substituents (e.g., methyl, benzyl, or hydroxybenzoyl groups).
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
5-bromo-2-oxo-1-propan-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-5(2)11-4-6(10)3-7(8(11)12)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
MQHWBOPEQCVHHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=C(C1=O)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves the bromination of a suitable precursor, followed by cyclization and oxidation steps. The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid may involve large-scale bromination reactions, followed by purification steps such as crystallization or chromatography to isolate the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents.
Substitution: Replacement of the bromine atom with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized pyridine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydropyridine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Key Properties of Selected 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives
Key Observations :
- Substituent Impact on Solubility : The isopropyl group in the target compound likely reduces water solubility compared to smaller alkyl groups (e.g., methyl or ethyl) due to increased hydrophobicity .
- Spectroscopic Trends : In benzyl-substituted analogs, the COOH proton resonates at δ ~14.46, while aromatic protons appear between δ 7.27–8.42 . Bromine’s electron-withdrawing effect may deshield adjacent protons, though specific data for the target compound is lacking.
- Synthetic Yields: Derivatives like the 1-benzyl analog achieve moderate yields (67%) under reflux conditions with DMSO or methanol .
Structural and Conformational Differences
- Planarity and Hydrogen Bonding : The N-(3-bromo-2-methylphenyl) analog adopts a near-planar conformation (dihedral angle: 8.38° between aromatic rings), stabilized by intramolecular N–H⋯O hydrogen bonds . The target compound’s isopropyl group may disrupt planarity, altering crystal packing or biological interactions.
Biological Activity
5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid is a synthetic compound belonging to the dihydropyridine family. This compound is characterized by its unique structural features, including a bromine atom at the 5th position, a carbonyl group at the 2nd position, an isopropyl group at the 1st position, and a carboxylic acid group at the 3rd position of the dihydropyridine ring. These characteristics contribute to its potential biological activities.
The biological activity of 5-bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid is believed to stem from its interaction with various biological targets, including enzymes and receptors. The bromine atom and carbonyl group enhance its reactivity, allowing it to form covalent bonds with target molecules and modulate their functions. This compound may act as an inhibitor or modulator in biochemical pathways relevant to various diseases.
Anticancer Activity
Research indicates that compounds in the dihydropyridine class exhibit significant anticancer properties. A study highlighted that derivatives of dihydropyridines can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds similar to 5-bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine have shown effectiveness against various cancer cell lines, including HeLa and HCT116 cells, with IC50 values indicating potent activity .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that related compounds exhibit selectivity towards different CDK isoforms, suggesting potential applications in cancer therapeutics.
Antimicrobial Properties
Preliminary studies suggest that dihydropyridine derivatives possess antimicrobial properties. The presence of the bromine atom may enhance these effects by increasing lipophilicity and allowing better membrane penetration. Further research is needed to elucidate the specific mechanisms through which these compounds exert their antimicrobial effects.
Study on Anticancer Effects
In a recent experimental study, researchers synthesized several dihydropyridine derivatives, including 5-bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid. These compounds were tested against human colorectal carcinoma cells (SW620). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with observed apoptosis confirmed through flow cytometry assays .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | SW620 | 10 | Apoptosis induction |
| Related Dihydropyridine | HeLa | 15 | Cell cycle arrest |
Study on Enzyme Inhibition
Another study focused on the enzyme inhibitory potential of this compound against CDK2 and CDK9. The synthesized compound demonstrated an IC50 value of 0.36 µM for CDK2 and 1.8 µM for CDK9, showcasing its potential as a selective inhibitor for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
